molecular formula C14H12N4 B14631768 (1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine CAS No. 54636-80-5

(1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine

Cat. No.: B14631768
CAS No.: 54636-80-5
M. Wt: 236.27 g/mol
InChI Key: IDZWFQTWKQVHNU-UHFFFAOYSA-N
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Description

(1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine is a complex organic compound with a unique structure that includes an imino group and an isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine typically involves the reaction of 4-aminobenzaldehyde with isoindoline-1,3-dione under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution often requires catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine exerts its effects involves interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the isoindole core may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-1-[(4-Nitrophenyl)imino]-1H-isoindol-3-amine
  • (1Z)-1-[(4-Methoxyphenyl)imino]-1H-isoindol-3-amine
  • (1Z)-1-[(4-Chlorophenyl)imino]-1H-isoindol-3-amine

Uniqueness

(1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the amino group allows for additional hydrogen bonding and reactivity compared to its analogs.

Properties

CAS No.

54636-80-5

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

3-(4-aminophenyl)iminoisoindol-1-amine

InChI

InChI=1S/C14H12N4/c15-9-5-7-10(8-6-9)17-14-12-4-2-1-3-11(12)13(16)18-14/h1-8H,15H2,(H2,16,17,18)

InChI Key

IDZWFQTWKQVHNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC2=NC3=CC=C(C=C3)N)N

Origin of Product

United States

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